1-Phenylethyl propionate
Overview
Description
1-Phenylethyl propionate is a compound that belongs to the class of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid. This compound is used as a fragrance ingredient and has been reviewed for its toxicological and dermatological properties. The review includes data on its physical properties, acute toxicity, skin irritation, and skin sensitization .
Synthesis Analysis
The synthesis of 1-phenylethyl propionate is not directly discussed in the provided papers. However, similar compounds and derivatives have been synthesized and studied. For instance, 1-alkyl-2-phenylethylamine derivatives have been designed and synthesized, showing the importance of the alkyl group at the 1-position carbon for the activity of the compounds . Additionally, 1-phenylethyl isocyanate has been used as a chiral derivatization reagent for the resolution of secondary alcohols, indicating its utility in analytical chemistry .
Molecular Structure Analysis
The molecular structure of 1-phenylethyl propionate is not directly analyzed in the provided papers. However, the structure and bonding of related phenylethynyl compounds have been studied. For example, the X-ray structure and bonding of 1-phenylethynyl-2-phenyl-1,2-dicarbadodecaborane(12) have been established, revealing delocalization of pi-electronic charge and differences in bonding . Similarly, the distorted structure of 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes has been reported, which affects their optical properties .
Chemical Reactions Analysis
The chemical reactions involving 1-phenylethyl propionate are not detailed in the provided papers. However, the synthesis of related compounds, such as 1,3-bis(2-alkylthio-1,3,4-oxadiazole-5-yl)phenylenes, involves reactions like hydrazidation, cyclization, and thioetherification . Additionally, complexes of (η^5-Cp*)Ir(iii) with 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been used as catalysts for oxidation and synthesis of 1,2-substituted benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-phenylethyl propionate include its acute toxicity, skin irritation, and skin sensitization potential. It is part of the AAASAE fragrance ingredients, which are known for their specific physical properties and reactivity . The photophysical properties of related compounds, such as 1,4-bis(phenylethynyl)benzene, have been studied, showing the effects of phenyl group rotation and chromophore aggregation on their optical behavior .
Scientific Research Applications
As a Fragrance Ingredient : 1,1-Dimethyl-2-phenylethyl propionate, closely related to 1-Phenylethyl propionate, has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient. The review by McGinty, Letizia, and Api (2012) in "Food and Chemical Toxicology" provides a comprehensive summary of the available toxicology and dermatology papers related to this fragrance ingredient, covering aspects like physical properties, acute toxicity, skin irritation, and sensitization (McGinty, Letizia, & Api, 2012).
In Kinetic Resolution and Enzymatic Processes : Research by Frings, Koch, and Hartmeier (1999) in "Enzyme and Microbial Technology" explored the kinetic resolution of 1-phenyl ethanol using vinyl propionate. The study highlights the effect of immobilization on the activity, stability, and enantioselectivity of Mucor miehei lipase in organic solvents, achieving high enantioselectivity and enantiomeric excess for both phenyl ethanol and phenylethyl propionate (Frings, Koch, & Hartmeier, 1999).
In Environmental Fate Studies : Hu and Coats (2008) in "Pest Management Science" evaluated the environmental fate of phenethyl propionate (PEP) and thymol in water and soil under laboratory conditions. They found that PEP had dissipation half-lives of 5 days in water and 4 days in soil, with primary degradation products identified. The study contributes to understanding the impact of these compounds on the environment (Hu & Coats, 2008).
In Chemoenzymatic Dynamic Kinetic Resolution : Lozano et al. (2009) in "Green Chemistry" reported on the dynamic kinetic resolution of rac-phenylethanol in IL/scCO2 biphasic systems. They used immobilized lipase and acidic zeolite catalysts to achieve good yields and excellent enantioselectivity for R-phenylethyl propionate, highlighting the potential of this method for continuous operation in enzymatic processes (Lozano et al., 2009).
In Stereospecific Biotransformation : Asghari and Lockwood (2002) investigated the stereospecific biotransformation of (±) phenylethyl propionate by cell cultures of Peganum harmala. The study, published in the "Iranian Biomedical Journal," found that the cultured cells could hydrolyze racemic phenylethyl propionate stereoselectively, converting the isomers to their corresponding alcohols (Asghari & Lockwood, 2002).
properties
IUPAC Name |
1-phenylethyl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIQNYOXLZQQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047091 | |
Record name | 1-Phenylethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a fruity, floral, sweet, green odour | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 92.00 °C. @ 5.00 mm Hg | |
Record name | 1-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040287 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.002-1.009 | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-Phenylethyl propionate | |
CAS RN |
120-45-6 | |
Record name | 1-Phenylethyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Phenylethyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylethyl propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406571 | |
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Record name | Benzenemethanol, .alpha.-methyl-, 1-propanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenylethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHYLBENZYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A62A7WWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040287 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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